2-Piperidinomethyl-4'-thiomethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including the use of azide-alkyne click chemistry, as seen in the synthesis of dibenzo[b,d]thiophene-1,2,3-triazoles with piperidine appendages . The synthesis of these compounds typically requires a multi-step reaction sequence, starting from commercially available precursors. The synthesis of 2-Piperidinomethyl-4'-thiomethylbenzophenone would likely follow a similar complex synthetic route, involving the introduction of the piperidine moiety and the thiomethyl group to the benzophenone core.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity and physical properties. For instance, the structure of 2-(hydroxymethyl)-1-methyl-piperidine complexes has been characterized by X-ray diffraction, FTIR, and NMR spectroscopy . These techniques allow for the determination of the molecular geometry, hydrogen bonding interactions, and electronic environment of the atoms within the molecule. The structure of 2-Piperidinomethyl-4'-thiomethylbenzophenone would similarly be characterized by these methods to understand its conformation and reactivity.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cycloadditions and reactions with electrophilic or nucleophilic species. For example, thiobenzophenone can react with diazomethane to form thiadiazoline, which upon elimination of nitrogen gas, generates a nucleophilic 1,3-dipole that can undergo cycloadditions with multiple bonds . The reactivity of 2-Piperidinomethyl-4'-thiomethylbenzophenone would be influenced by the presence of the piperidine and thiomethyl groups, which could participate in similar reactions or stabilize reaction intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The presence of donor-acceptor groups, as seen in hydrogen-bonded complexes of piperidine derivatives, can affect their structural and spectroscopic properties . The thermal and photooxidative behavior of piperidine-containing stabilizers in polyolefin films has been studied, showing that these compounds can provide effective thermal and light stabilization . The physical and chemical properties of 2-Piperidinomethyl-4'-thiomethylbenzophenone would be expected to include stability under thermal and oxidative conditions, as well as specific interactions with other molecules due to its functional groups.
Safety And Hazards
properties
IUPAC Name |
(4-methylsulfanylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c1-23-18-11-9-16(10-12-18)20(22)19-8-4-3-7-17(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIYPPGLPDDAMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643586 |
Source
|
Record name | [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinomethyl-4'-thiomethylbenzophenone | |
CAS RN |
898752-04-0 |
Source
|
Record name | Methanone, [4-(methylthio)phenyl][2-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Methylsulfanyl)phenyl]{2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.